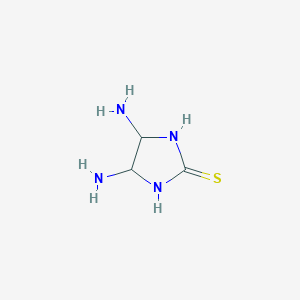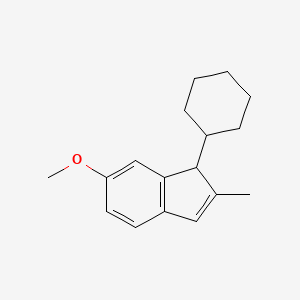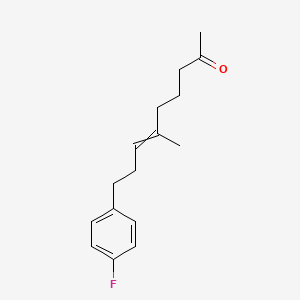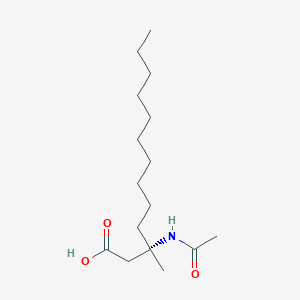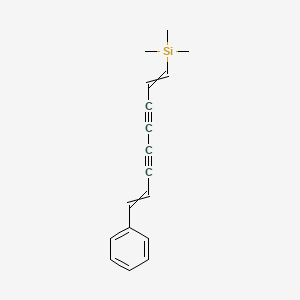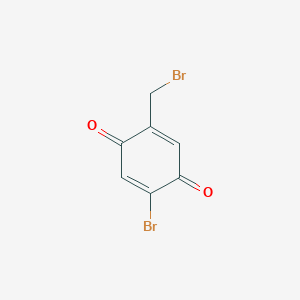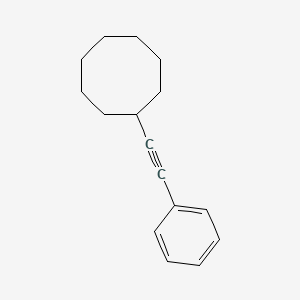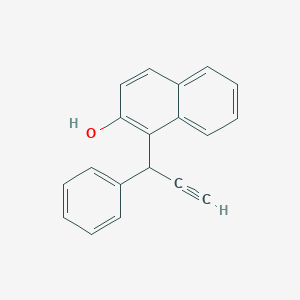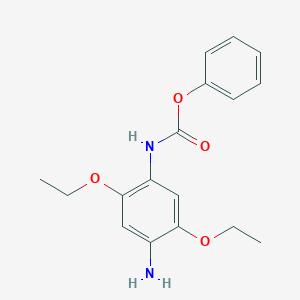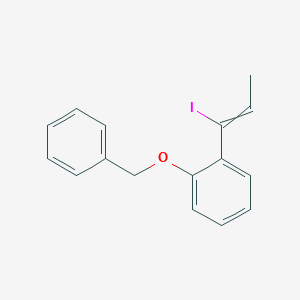
1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an iodopropenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the Iodopropenyl Group: The iodopropenyl group can be introduced through a halogenation reaction, where a propenyl group is iodinated using iodine and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The double bond in the propenyl group can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-(1-bromoprop-1-en-1-yl)benzene: Similar structure but with a bromine atom instead of iodine.
1-(Benzyloxy)-2-(1-chloroprop-1-en-1-yl)benzene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine and chlorine analogs.
Properties
CAS No. |
918304-79-7 |
|---|---|
Molecular Formula |
C16H15IO |
Molecular Weight |
350.19 g/mol |
IUPAC Name |
1-(1-iodoprop-1-enyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15IO/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
VGKOAJGKAXQFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1OCC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


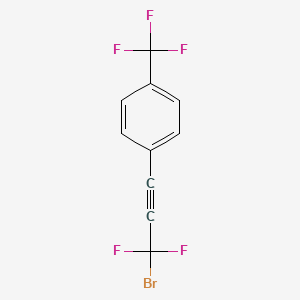
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)
